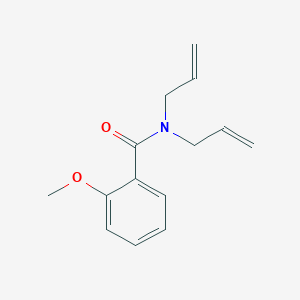
N,N-diallyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2-methoxybenzamide is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound is also known as DAMB and has been found to possess several interesting properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DAMB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and physiological effects:
Studies have shown that N,N-diallyl-2-methoxybenzamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diallyl-2-methoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to be non-toxic to normal cells, which makes it a promising candidate for use in cancer treatment. However, one limitation of using DAMB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for research on N,N-diallyl-2-methoxybenzamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, researchers are interested in exploring the potential use of DAMB in other areas of research, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of N,N-diallyl-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.
Applications De Recherche Scientifique
N,N-diallyl-2-methoxybenzamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DAMB has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
N,N-diallyl-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-methoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-8-6-7-9-13(12)17-3/h4-9H,1-2,10-11H2,3H3 |
Clé InChI |
CZBPCWLXBVPNGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CC=C)CC=C |
SMILES canonique |
COC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)

